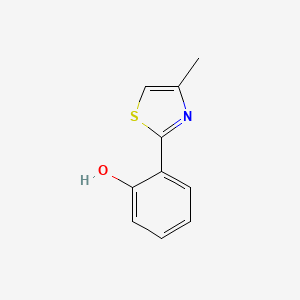
2-(4-methyl-2-thiazolyl)Phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-2-thiazolyl)Phenol is a heterocyclic compound that features a thiazole ring fused to a phenol group. This compound is known for its diverse biological activities and is often used in various scientific research applications. The thiazole ring, which contains both sulfur and nitrogen atoms, is a crucial structural component in many biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-thiazolyl)Phenol typically involves the reaction of 4-methylthiazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Catalysts may also be used to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2-(4-methyl-2-thiazolyl)Phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine are often used for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
2-(4-methyl-2-thiazolyl)Phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides
作用机制
The mechanism of action of 2-(4-methyl-2-thiazolyl)Phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
4-(2-methyl-4-thiazolyl)phenol: Similar structure but different substitution pattern.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different functional groups and biological activities
Uniqueness
2-(4-methyl-2-thiazolyl)Phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a thiazole ring and a phenol group makes it a versatile compound in various research fields .
属性
CAS 编号 |
118485-49-7 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC 名称 |
2-(4-methyl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
InChI 键 |
DMKFYCFFMNOORY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
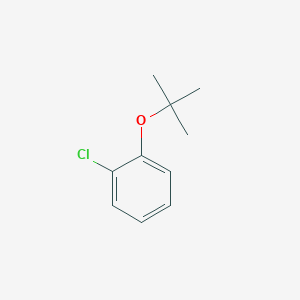


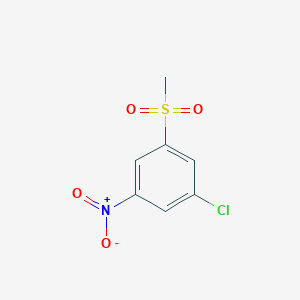
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
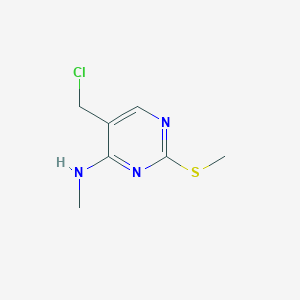
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
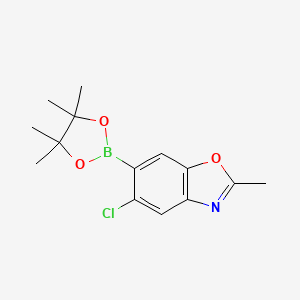
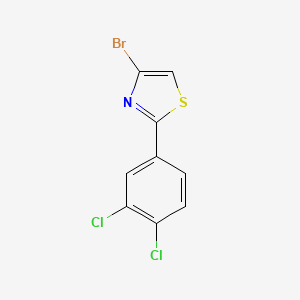

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
